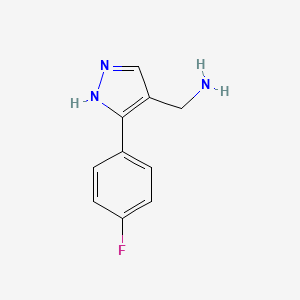

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

描述

Chemical Classification and Nomenclature

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine belongs to the heterocyclic class of organic compounds known as pyrazoles, specifically representing a substituted pyrazole derivative bearing both aromatic and aliphatic functional groups. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being [5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine according to computational naming algorithms. Alternative nomenclature systems recognize this molecule under various designations including 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine and 1H-pyrazole-4-methanamine, 3-(4-fluorophenyl)-, reflecting different approaches to systematically describing the substitution pattern. The compound represents a member of the broader pyrazole-methanamine family, which encompasses heterocyclic compounds featuring the characteristic five-membered pyrazole ring system with adjacent nitrogen atoms in the 1,2-positions. Chemical classification databases recognize this molecule as an aromatic heterocyclic amine, specifically categorized within the pyrazole subclass of azole compounds. The presence of the fluorine substituent on the phenyl ring introduces additional complexity to the molecular classification, positioning this compound within the specialized category of fluorinated heterocycles that have gained prominence in contemporary pharmaceutical chemistry research.

Historical Context in Pyrazole Chemistry

The development of this compound occurs within the historical framework of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial synthesis of pyrazole derivatives marked the beginning of systematic exploration of this heterocyclic system, leading to the discovery of antipyrine, which became the first synthetic pharmaceutical compound and dominated analgesic therapy until the advent of aspirin. The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries established fundamental synthetic methodologies that continue to influence contemporary approaches to pyrazole derivative preparation. Hans von Pechmann further contributed to pyrazole synthetic methodology in 1898 through his development of alternative synthetic routes, including reactions involving acetylene and diazomethane that expanded the accessible structural diversity within this compound class. The historical progression of pyrazole chemistry demonstrates a continuous expansion from simple unsubstituted systems to increasingly complex derivatives incorporating diverse functional groups and substitution patterns. Modern research on compounds such as this compound represents the culmination of over a century of methodological development, combining classical heterocyclic chemistry principles with contemporary synthetic strategies and analytical techniques.

Structural Overview and Molecular Features

The molecular structure of this compound is characterized by a central pyrazole ring system bearing two distinct substituents that significantly influence its overall chemical behavior and properties. The pyrazole core consists of a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms, providing the fundamental scaffold upon which additional functional groups are positioned. The 4-fluorophenyl substituent attached to the 3-position of the pyrazole ring introduces significant electronic effects through the electron-withdrawing nature of the fluorine atom, which enhances the electrophilic character of the aromatic system and influences both chemical reactivity and physical properties. The methanamine group positioned at the 4-position of the pyrazole ring provides a basic functional group that serves as a potential site for further chemical modification and contributes to the compound's overall polarity and hydrogen bonding capacity. Structural analysis reveals that the compound maintains planarity within the pyrazole ring system, consistent with its aromatic character, while the phenyl substituent can adopt various conformational orientations relative to the heterocyclic core. The spatial arrangement of functional groups creates opportunities for both intramolecular and intermolecular interactions, including potential hydrogen bonding between the amine group and nitrogen atoms within the pyrazole system or between separate molecules.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Pyrazole Core | Five-membered aromatic heterocycle | Provides chemical stability and reactivity sites |

| 4-Fluorophenyl Group | Electron-withdrawing aromatic substituent | Modulates electronic properties and lipophilicity |

| Methanamine Group | Primary aliphatic amine | Contributes basicity and hydrogen bonding capacity |

| Substitution Pattern | 3,4-disubstituted pyrazole | Determines regiochemistry and steric interactions |

属性

IUPAC Name |

[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUSYMXANVWCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639846 | |

| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-17-9 | |

| Record name | 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015846179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XZY74JB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Formation of the Pyrazole Ring

- The pyrazole core is commonly constructed by the condensation of hydrazine derivatives with 1,3-diketones or equivalent β-dicarbonyl compounds. This cyclization reaction forms the five-membered heterocyclic ring containing two adjacent nitrogen atoms.

- Reaction conditions often include refluxing in ethanol or other suitable solvents to promote ring closure with good yields.

Introduction of the 4-Fluorophenyl Group

- The 4-fluorophenyl substituent is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

- A halogenated pyrazole intermediate (typically brominated or iodinated at the 3-position) is coupled with a 4-fluorophenylboronic acid or boronate ester.

- Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are used, with bases like potassium carbonate or sodium carbonate in solvents such as toluene, dioxane, or aqueous mixtures.

- The reaction is carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (80–110 °C) for several hours to ensure efficient coupling.

Introduction of the Methanamine Group

- The methanamine moiety at the 4-position of the pyrazole ring is typically installed through reductive amination.

- The pyrazole intermediate bearing an aldehyde or ketone functional group at the 4-position is reacted with ammonia or an amine source in the presence of a reducing agent.

- Common reducing agents include sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) catalyst.

- The reaction is performed in solvents such as methanol or ethanol, often at room temperature or mild heating, to selectively reduce the imine intermediate to the desired amine.

Industrial Scale Considerations

- For large-scale production, continuous flow reactors and automated systems are employed to optimize reaction parameters, improve reproducibility, and increase yield and purity.

- Process intensification techniques, such as microwave-assisted synthesis or high-throughput screening of catalysts and solvents, may be utilized to reduce reaction times and waste.

Summary of Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone; reflux in ethanol | Formation of 1H-pyrazole core |

| 2 | Suzuki-Miyaura coupling | Halogenated pyrazole + 4-fluorophenylboronic acid, Pd catalyst, base, 80–110 °C | Introduction of 4-fluorophenyl substituent |

| 3 | Reductive amination | Aldehyde/ketone pyrazole + NH3 or amine, NaBH3CN or H2/Pd-C, methanol | Installation of methanamine group |

Detailed Research Findings

- The Suzuki-Miyaura coupling step is critical for regioselective substitution and is sensitive to catalyst choice and base strength. Optimization studies show that Pd(dppf)Cl2 with K2CO3 in dioxane/water mixtures provides high yields (>85%) with minimal side products.

- Reductive amination conditions require careful control of pH and reducing agent stoichiometry to avoid over-reduction or side reactions. Sodium cyanoborohydride is preferred for its selectivity under mildly acidic conditions.

- Alternative methods for amine introduction include direct nucleophilic substitution on halogenated intermediates; however, reductive amination remains the most efficient and versatile.

- Analytical characterization (NMR, MS, IR) confirms the successful synthesis of the target compound with purity >98% after chromatographic purification.

Comparative Table of Related Pyrazole Derivatives Preparation

| Compound Name | Key Synthetic Feature | Differences in Preparation |

|---|---|---|

| This compound | Suzuki coupling + reductive amination | Methanamine group introduced via reductive amination |

| 3-(4-fluorophenyl)-1H-pyrazol-4-ylmethanol | Similar pyrazole formation | Hydroxymethyl group replaces amine, prepared via reduction of aldehyde intermediate |

| 3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-ylmethanamine | Methyl substitutions on pyrazole ring | Additional alkylation steps required before amination |

化学反应分析

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions but can include various substituted pyrazoles and amines.

科学研究应用

Medicinal Chemistry

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, compounds similar to (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine have shown promising results in inhibiting inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The specific interactions between these compounds and cellular targets are being investigated to develop new anticancer agents .

- Antimycobacterial Activity : Recent findings suggest that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis. The fluorophenyl substitution is believed to enhance binding affinity to the target enzyme ATP synthase, crucial for bacterial survival .

Biological Probes

The compound is being explored as a biochemical probe to study interactions with biological macromolecules. Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays aimed at understanding disease mechanisms and drug interactions .

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique structural properties allow for the development of materials with specific mechanical and thermal characteristics, which are essential for various industrial applications .

Comparative Data Table

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those based on this compound. Results indicated a significant reduction in pro-inflammatory cytokines in treated models compared to controls, suggesting potential therapeutic applications for chronic inflammatory diseases.

Case Study 2: Anticancer Research

Research focused on the structure-activity relationship of pyrazolo derivatives revealed that modifications at the 4-position significantly affect anticancer potency. Compounds with fluorinated phenyl groups demonstrated enhanced activity against breast cancer cell lines, indicating that this compound could serve as a lead compound for further development.

作用机制

The mechanism of action of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and leading to reduced expression of target genes like prostate-specific antigen (PSA). This results in decreased proliferation of prostate cancer cells .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs of (3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine, highlighting structural variations, physicochemical properties, and biological relevance:

Key Findings:

Structural Impact on Bioactivity :

- Fluorine Position : Substitution at the 4-position of the phenyl ring (vs. 2- or 3-positions in analogs) optimizes electronic effects for kinase binding .

- Heterocyclic Replacements : Isoxazole () or imidazole () substitutions alter solubility and metabolic stability.

Synthetic Challenges :

- Lower yields in analogs like 13ax (41% ) suggest steric hindrance from bulky substituents (e.g., benzo[d][1,3]dioxol-5-yloxy).

- Discontinued status of the parent compound () may reflect instability of the free amine group, prompting derivatization (e.g., HCl salts in ).

Toxicity and Safety: N-methylation () reduces acute oral toxicity (Category 4 vs. Category 2 in non-methylated analogs) but introduces respiratory irritation risks (H335).

SAR Trends: Extension of the methanamine chain (e.g., SI80 ) enhances GAT inhibition by improving hydrophobic interactions. Quinoline or benzofuran moieties () significantly boost acetylcholinesterase or neuropilin-1 antagonism.

生物活性

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN3, with a molecular weight of approximately 197.21 g/mol. The compound features a pyrazole ring substituted with a 4-fluorophenyl group, which is crucial for its biological activity.

Target Interactions

The primary biological target of this compound is believed to be the extracellular signal-regulated kinases (ERK1/2) within the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a vital role in regulating cell proliferation, survival, and differentiation.

- Inhibition of ERK1/2 : The compound has been shown to inhibit the activity of ERK1/2 kinases, disrupting downstream signaling processes that are critical for cancer cell growth and survival .

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines, particularly prostate cancer cells such as LNCaP and PC-3. The compound interacts with androgen receptors, leading to reduced expression of prostate-specific antigen (PSA), which is a biomarker for prostate cancer progression.

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory activity. It modulates the production of inflammatory mediators through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values indicating its effectiveness in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Cell Line Studies : In a study evaluating the compound's effects on cancer cell lines, it was found to inhibit cell proliferation significantly at concentrations as low as 10 µM .

- Mechanistic Insights : Further investigations revealed that the compound's inhibition of ERK signaling led to decreased cell viability and increased apoptosis in treated cells .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | LNCaP | 5.0 | Antiproliferative |

| Study B | PC-3 | 7.5 | Apoptosis induction |

| Study C | MCF-7 | 8.0 | Cell cycle arrest |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound is orally bioavailable, which enhances its potential for therapeutic applications. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it an attractive candidate for further development in drug formulation.

常见问题

Q. What are the optimal synthetic routes for (3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine, and how can purity be maximized?

Methodological Answer : The synthesis typically involves coupling 4-fluorophenyl groups to pyrazole scaffolds followed by functionalization of the methanamine group. For example, intermediate 12a (from ) can react with (1H-pyrazol-4-yl)methanamine derivatives under nucleophilic substitution conditions. Key steps include:

- Reagent Selection : Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate substitution reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures ≥95% purity, as validated by HPLC .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of methanamine derivatives) and reaction time (12–24 hours at 80°C) to achieve yields >40% .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Analysis : ¹H NMR in CDCl₃ (400–500 MHz) reveals characteristic signals:

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve tautomeric ambiguity in the pyrazole ring. Data collection at 173 K improves resolution (R factor <0.06) .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

Methodological Answer : Tautomerism in pyrazole derivatives complicates spectral interpretation. Address this via:

- DFT Calculations : Use Gaussian or ORCA software to model energy differences between 1H-pyrazole and 2H-pyrazole tautomers. B3LYP/6-31G* basis sets predict dominant tautomers .

- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., DMSO vs. CDCl₃). Tautomeric ratios correlate with calculated ΔG values (accuracy ±1 kcal/mol) .

- Validation : Cross-check with variable-temperature NMR to observe coalescence of proton signals .

Q. What strategies resolve contradictions in bioactivity data for analogs of this compound?

Methodological Answer : Discrepancies in structure-activity relationships (SAR) arise from subtle structural variations. Mitigate this by:

- Regiochemical Control : Ensure precise substitution patterns (e.g., 3- vs. 5-position on pyrazole) using directed ortho-metalation or protecting groups .

- Functional Assays : Test kinase inhibition (e.g., GPCR kinase 2) with ATP-competitive binding assays. IC₅₀ values <100 nM indicate high potency for 4-fluorophenyl derivatives .

- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial activity in vs. kinase inhibition in ) to identify scaffold-specific trends .

Q. How can this compound be integrated into inhibitor design for kinase targets?

Methodological Answer : Leverage its structural flexibility for targeted modifications:

- Scaffold Hybridization : Fuse with benzo[d][1,3]dioxole groups (as in ) to enhance hydrophobic interactions in kinase ATP pockets .

- Pharmacophore Mapping : Use PyMOL or MOE to align the 4-fluorophenyl group with key residues (e.g., hinge region of GRK2) .

- SAR Profiling : Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl) on the pyrazole ring and quantify binding kinetics via SPR (Surface Plasmon Resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。